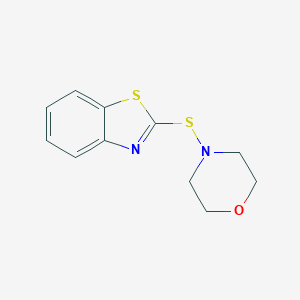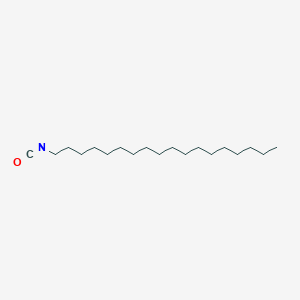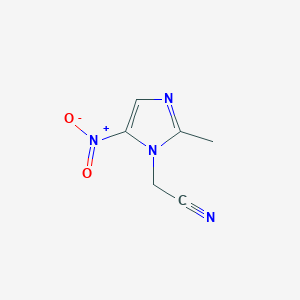
Imidazole, 1-(cyanomethyl)-2-methyl-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole, 1-(cyanomethyl)-2-methyl-5-nitro-, commonly known as nitroimidazole, is a chemical compound that has been widely used in scientific research for its unique properties. Nitroimidazole is a versatile compound that has been studied extensively for its applications in various fields of science. In
Wissenschaftliche Forschungsanwendungen
Nitroimidazole has been extensively studied for its applications in various fields of science. In the field of medicine, nitroimidazole has been used as a diagnostic tool for detecting hypoxia in tumors. It has also been used as an anti-cancer agent due to its ability to selectively target hypoxic cells. In addition, nitroimidazole has been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory bowel disease.
In the field of microbiology, nitroimidazole has been used as an antibiotic for the treatment of anaerobic bacterial infections. It has also been studied for its ability to inhibit the growth of protozoan parasites, such as Giardia and Trichomonas.
Wirkmechanismus
The mechanism of action of nitroimidazole is based on its ability to selectively target hypoxic cells. Hypoxic cells are cells that are deprived of oxygen, which is a common characteristic of many tumors. Nitroimidazole is reduced in hypoxic cells, producing toxic intermediates that cause DNA damage and ultimately lead to cell death.
Biochemische Und Physiologische Effekte
Nitroimidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as nitroreductase, which is involved in the activation of nitroimidazole. It has also been shown to induce oxidative stress and DNA damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
Nitroimidazole has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also highly selective for hypoxic cells, making it a useful tool for studying the effects of hypoxia on cells. However, nitroimidazole has some limitations, such as its potential toxicity to cells and its potential to interfere with other cellular processes.
Zukünftige Richtungen
There are several future directions for the study of nitroimidazole. One area of research is the development of new nitroimidazole derivatives with improved properties, such as increased selectivity or reduced toxicity. Another area of research is the use of nitroimidazole in combination with other drugs or therapies to enhance their effectiveness. Additionally, the use of nitroimidazole in the treatment of other diseases, such as inflammatory bowel disease, is an area of ongoing research.
Conclusion:
In conclusion, nitroimidazole is a versatile compound that has been extensively studied for its applications in various fields of science. Its unique properties, such as its ability to selectively target hypoxic cells, make it a valuable tool for scientific research. Further research into nitroimidazole and its derivatives will likely lead to new discoveries and applications in the future.
Synthesemethoden
Nitroimidazole can be synthesized through a multi-step process involving the reaction of imidazole with cyanomethyl chloride, followed by the addition of nitromethane and subsequent reduction. This process yields a high yield of pure nitroimidazole, making it a popular choice for scientific research.
Eigenschaften
CAS-Nummer |
1008-49-7 |
|---|---|
Produktname |
Imidazole, 1-(cyanomethyl)-2-methyl-5-nitro- |
Molekularformel |
C6H6N4O2 |
Molekulargewicht |
166.14 g/mol |
IUPAC-Name |
2-(2-methyl-5-nitroimidazol-1-yl)acetonitrile |
InChI |
InChI=1S/C6H6N4O2/c1-5-8-4-6(10(11)12)9(5)3-2-7/h4H,3H2,1H3 |
InChI-Schlüssel |
IYTZFCYXBYJPPR-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CC#N)[N+](=O)[O-] |
Kanonische SMILES |
CC1=NC=C(N1CC#N)[N+](=O)[O-] |
Andere CAS-Nummern |
1008-49-7 |
Synonyme |
2-Methyl-5-nitro-1H-imidazole-1-acetonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




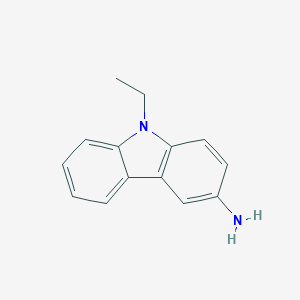
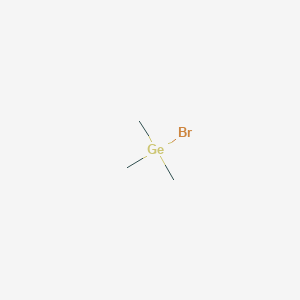




![6-Germaspiro[5.5]undecane](/img/structure/B89822.png)
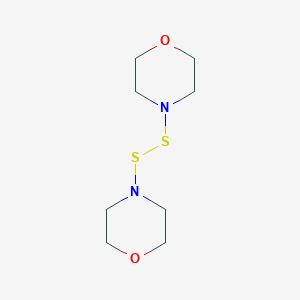
![1-Oxa-4-thiaspiro[4.6]undecane](/img/structure/B89824.png)
